1'-Acetyl-2-amino-7-(furan-2-yl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
Overview
Description
1’-acetyl-2-amino-7-(2-furyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound featuring multiple functional groups, including an acetyl group, an amino group, a furan ring, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-acetyl-2-amino-7-(2-furyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1’-acetyl-2-amino-7-(2-furyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and the amino group can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the carbonyl groups would produce corresponding alcohols .
Scientific Research Applications
1’-acetyl-2-amino-7-(2-furyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1’-acetyl-2-amino-7-(2-furyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share the indole core structure but differ in functional groups.
Chromene derivatives: Contain the chromene ring but lack the spirocyclic structure.
Furan derivatives: Feature the furan ring but have different substituents.
Uniqueness
1’-acetyl-2-amino-7-(2-furyl)-2’,5-dioxo-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile is unique due to its combination of multiple functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1'-acetyl-2-amino-7-(furan-2-yl)-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-12(27)26-16-6-3-2-5-14(16)23(22(26)29)15(11-24)21(25)31-19-10-13(9-17(28)20(19)23)18-7-4-8-30-18/h2-8,13H,9-10,25H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKXNJGJYATSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CC(C4)C5=CC=CO5)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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